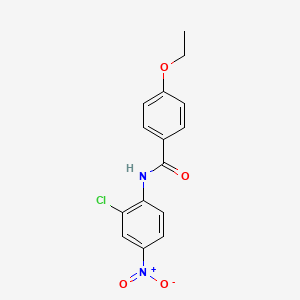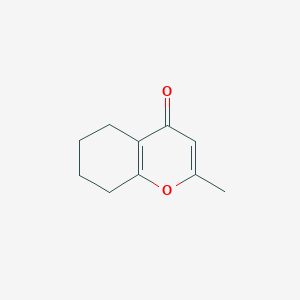
2-Methyl-5,6,7,8-tetrahydro-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5,6,7,8-tetrahydro-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmacological properties. This compound is known for its unique structure, which includes a chromenone core with a methyl group at the 2-position and a tetrahydro ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-4H-chromen-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base can lead to the formation of the desired chromenone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5,6,7,8-tetrahydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenones .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5,6,7,8-tetrahydro-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying chromone chemistry.
Biology: The compound exhibits various biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and neuroprotective activities.
Wirkmechanismus
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate various signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylchromone
- 4H-1-Benzopyran-4-one
- 5,6,7,8-Tetrahydrochromen-4-one
Uniqueness
2-Methyl-5,6,7,8-tetrahydro-4H-chromen-4-one is unique due to its specific substitution pattern and tetrahydro ring system, which confer distinct chemical and biological properties compared to other chromones. Its structural features make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2-methyl-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h6H,2-5H2,1H3 |
InChI-Schlüssel |
YZYTUKCUCAZYHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


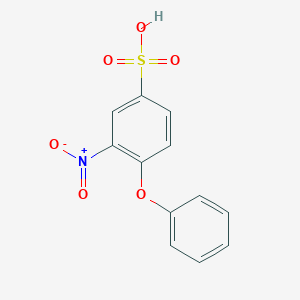




![5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione](/img/structure/B11957770.png)
![2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B11957778.png)
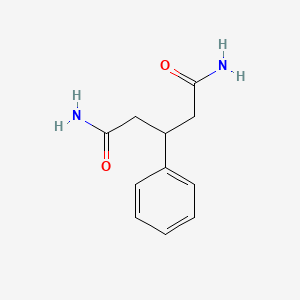
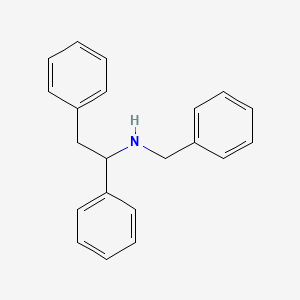

![3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11957833.png)


